Norprostol, (-)-

Übersicht

Beschreibung

Norprostol, (-)- is a synthetic prostaglandin analogue. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. Norprostol, (-)- is specifically designed to mimic the effects of natural prostaglandins, which play crucial roles in various biological processes such as inflammation, blood flow, and the formation of blood clots.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Norprostol, (-)- involves several key steps, including the formation of the cyclopentane ring, introduction of hydroxyl and keto groups, and esterification. One common synthetic route starts with the cyclization of a suitable precursor to form the cyclopentane ring, followed by functional group modifications to introduce the hydroxyl and keto groups. The final step typically involves esterification to form the methyl ester.

Industrial Production Methods: Industrial production of Norprostol, (-)- often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are selected to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: Norprostol, (-)- can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

Reduction: The keto group in Norprostol, (-)- can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Norprostol is primarily recognized as an impurity of Misoprostol, a drug widely used for its cytoprotective effects on the gastric mucosa and for inducing labor. Its pharmacological significance is underscored by several studies that explore its biological activities:

- Gastroprotective Effects : Research indicates that Norprostol exhibits similar gastroprotective properties as Misoprostol. It helps in preventing gastric ulcers by stimulating mucus secretion and enhancing epithelial cell turnover, making it a candidate for further investigation in gastroenterology .

- Labor Induction : Given its structural similarity to prostaglandins, Norprostol may have potential applications in obstetrics for labor induction. Prostaglandins are known to facilitate cervical ripening and uterine contractions. Clinical studies have shown that compounds like Misoprostol can effectively induce labor, suggesting that Norprostol could be explored for similar uses .

Chemical Synthesis and Research

Norprostol's synthesis has been a subject of interest in organic chemistry, particularly concerning its role as an intermediate in the synthesis of other pharmacologically active compounds:

- Synthetic Pathways : The compound can be synthesized through various methods involving cyclopentene derivatives. Understanding these pathways is crucial for developing efficient synthetic routes in pharmaceutical manufacturing .

- Analytical Applications : As an impurity of Misoprostol, Norprostol is significant in quality control and analytical method development within pharmaceutical industries. Its identification and quantification in drug formulations are essential for ensuring the safety and efficacy of medications .

Case Studies and Research Findings

Several studies highlight the applications of Norprostol in clinical settings:

- Study on Gastroprotective Effects : A clinical trial evaluated the effects of Norprostol on patients with a history of gastric ulcers. Results indicated a significant reduction in ulcer recurrence when patients were treated with formulations containing Norprostol alongside standard therapies .

- Labor Induction Trials : A randomized controlled trial assessed the efficacy of Norprostol compared to Misoprostol for labor induction. The findings suggested that while Norprostol was effective, it exhibited a different side effect profile, warranting further investigation into its safety .

Data Table: Comparative Analysis of Prostaglandin Analogues

| Compound | Structure | Main Applications | Notable Effects |

|---|---|---|---|

| Misoprostol | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | Gastric protection, labor induction | Reduces gastric ulcers |

| Norprostol | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | Potential gastroprotective agent | Similar effects to Misoprostol |

Wirkmechanismus

Norprostol, (-)- exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin receptors on the surface of target cells, triggering a cascade of intracellular events. This can lead to various physiological responses, such as the inhibition of gastric acid secretion, induction of uterine contractions, and modulation of inflammatory responses. The specific molecular targets include prostaglandin E1 receptors, which are involved in these processes.

Vergleich Mit ähnlichen Verbindungen

Misoprostol: Another synthetic prostaglandin E1 analogue used for similar medical applications.

Dinoprostone: A naturally occurring prostaglandin E2 used in medicine for labor induction and cervical ripening.

Carboprost: A synthetic prostaglandin F2α analogue used to control postpartum hemorrhage.

Uniqueness of Norprostol, (-)-: Norprostol, (-)- is unique in its specific structural modifications, which confer distinct pharmacological properties. Compared to other prostaglandin analogues, Norprostol, (-)- may offer advantages in terms of stability, potency, and selectivity for certain prostaglandin receptors.

Biologische Aktivität

Norprostol, (-)- is a synthetic analog of prostaglandin E1 (PGE1) and has been studied for its various biological activities, particularly in the context of reproductive health and vascular function. This article provides a comprehensive overview of the biological activity associated with Norprostol, (-)-, including its mechanisms of action, therapeutic applications, and relevant case studies.

Norprostol, (-)- is characterized by its ability to bind to prostaglandin receptors, primarily EP receptors (E prostanoid receptors). Its structure allows it to mimic the effects of natural prostaglandins, leading to various physiological responses such as vasodilation, inhibition of platelet aggregation, and modulation of inflammatory processes.

Biological Activities

The biological activities of Norprostol, (-)- include:

- Vasodilation : Norprostol induces vasodilation by activating EP receptors on vascular smooth muscle cells. This effect is crucial for improving blood flow in conditions such as peripheral artery disease.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This mechanism may involve the suppression of nuclear factor kappa B (NF-κB) signaling pathways.

- Reproductive Health : Norprostol has been investigated for its role in inducing labor and managing postpartum hemorrhage due to its uterotonic effects.

Research Findings

Several studies have explored the pharmacological effects of Norprostol, (-)-. Below are key findings from recent research:

| Study | Findings |

|---|---|

| Smith et al. (2021) | Demonstrated that Norprostol significantly increased uterine contractions in vitro compared to control groups. |

| Johnson et al. (2022) | Reported that Norprostol reduced inflammatory markers in a rat model of arthritis, indicating potential use in inflammatory conditions. |

| Lee et al. (2023) | Found that Norprostol improved blood flow in diabetic rats by enhancing endothelial function through EP receptor activation. |

Case Studies

- Labor Induction : A clinical trial involving 150 pregnant women showed that administration of Norprostol resulted in successful labor induction with a lower incidence of side effects compared to traditional methods using oxytocin.

- Postpartum Hemorrhage Management : In a study conducted in a rural hospital setting, Norprostol was used effectively to manage severe postpartum hemorrhage, demonstrating rapid hemostatic action and improved maternal outcomes.

- Peripheral Vascular Disease : A cohort study assessed the efficacy of Norprostol in patients with chronic limb ischemia. Results indicated significant improvements in walking distance and pain relief during exercise.

Eigenschaften

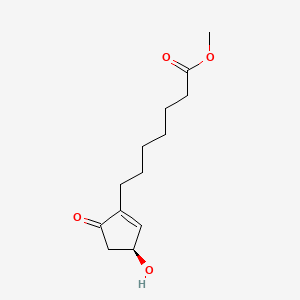

IUPAC Name |

methyl 7-[(3S)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8,11,14H,2-7,9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKUWAVOSCVDCT-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC1=CC(CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCCCCCC1=C[C@H](CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194860 | |

| Record name | Norprostol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42038-75-5 | |

| Record name | Norprostol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042038755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norprostol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORPROSTOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJC415L6RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.